

Reactivity of the amino groups in 3,5-Diaminophenol

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Compound of Interest					
Compound Name:	3,5-Diaminophenol				
Cat. No.:	B3054961	Get Quote			

I have performed additional targeted searches. Here is a summary of my findings and an updated plan.

Findings:

- Quantitative Data (pKa values): I was unable to find experimentally determined pKa values specifically for the two distinct amino groups of 3,5-diaminophenol. The search results mainly provide general pKa ranges for amines and phenols or discuss computational methods for pKa prediction without giving a specific value for this molecule. This suggests that I will have to rely on estimations based on similar structures and theoretical explanations for the reactivity difference. I can, however, cite typical pKa values for aniline and phenol to provide context.
- Detailed Experimental Protocols: My searches for "selective acylation of 3,5-diaminophenol
 experimental protocol" and similar queries did not yield a specific, detailed protocol for the
 selective reaction at one of the amino groups. The results are more general, discussing
 acylation of phenols or regioselective reactions of other aromatic compounds.
- Explanations for Differential Reactivity: I have a better foundation here. Based on general organic chemistry principles and some of the search results on electronic effects, I can explain the differential reactivity. The hydroxyl group is an activating, ortho-, para-directing group, which will influence the electron density of the aromatic ring and the basicity/nucleophilicity of the amino groups. The two amino groups are meta to each other, which also affects their electronic communication.



Signaling Pathways/Reaction Mechanisms: I can create logical diagrams for reaction
pathways based on my understanding of the electronic effects and general reaction
mechanisms like electrophilic aromatic substitution and nucleophilic attack by the amino
groups.

Updated Plan:

- Acknowledge Data Limitation: I will state in the technical guide that specific experimental
 pKa values for the individual amino groups of 3,5-diaminophenol are not readily available in
 the literature. I will then provide a table with estimated pKa values based on analogous
 compounds (aniline, m-phenylenediamine, phenol) to provide a quantitative framework.
- Develop a "Representative" Experimental Protocol: Since a specific protocol for selective
 acylation of 3,5-diaminophenol is not available, I will create a representative, plausible
 experimental protocol based on general methods for mono-acylation of diamines. I will
 clearly state that this is a general method and should be optimized.
- Focus on Theoretical Explanation: I will dedicate a significant portion of the guide to explaining the theoretical basis for the differential reactivity. This will include:
 - The electronic effects of the hydroxyl group (resonance and inductive effects).
 - The relative positions of the functional groups.
 - How these factors influence the nucleophilicity of the two amino groups.
- Create Graphviz Diagrams: I will create the following diagrams:
 - A diagram illustrating the electronic effects (resonance structures) in 3,5-diaminophenol.
 - A logical workflow for a selective electrophilic substitution reaction, highlighting the directing effects of the substituents.
 - A proposed experimental workflow for a selective acylation reaction.
- Structure and Write the Guide: I will now proceed to write the in-depth technical guide,
 incorporating the elements above. I will ensure all the user's formatting requirements (tables,



DOT code blocks, captions, etc.) are met.

I believe I have enough information to create a comprehensive and valuable technical guide, even with the limitation of not finding specific experimental pKa values. The theoretical explanation will be the core of the document, which is appropriate for the target audience of researchers and scientists. I will now proceed with generating the response.### An In-depth Technical Guide to the Reactivity of Amino Groups in **3,5-Diaminophenol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the amino groups in **3,5-diaminophenol**, a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. Understanding the differential reactivity of its functional groups is paramount for designing selective synthetic routes and optimizing reaction conditions.

Introduction to 3,5-Diaminophenol

3,5-Diaminophenol is an aromatic organic compound with the chemical formula $C_6H_8N_2O$. Its structure features a benzene ring substituted with two amino groups (-NH₂) and one hydroxyl group (-OH) at positions 3 and 5 relative to the hydroxyl group. This substitution pattern leads to a nuanced reactivity profile, particularly concerning the two amino groups, which are chemically non-equivalent due to the influence of the hydroxyl group.

Quantitative Analysis of Functional Group Reactivity

While specific experimentally determined pKa values for the individual amino groups of **3,5-diaminophenol** are not readily available in the literature, we can estimate their reactivity based on analogous compounds. The basicity of the amino groups and the acidity of the hydroxyl group are key determinants of the molecule's overall reactivity.



Functional Group	Analogous Compound	Typical pKa	Estimated pKa in 3,5- Diaminopheno I	Rationale for Estimation
Amino Group (- NH₃+)	Aniline	4.6	~4.2 - 4.5	The hydroxyl group is an electron-donating group, which should increase the basicity (and pKa) of the amino groups. However, the two amino groups exert a slight electron-withdrawing effect on each other.
Hydroxyl Group (-OH)	Phenol	10.0	~9.5 - 9.8	The two electron-donating amino groups increase the electron density in the ring, making the hydroxyl group less acidic (higher pKa) than in unsubstituted phenol.

Note: These are estimated values. Computational methods can provide more precise predictions for the pKa values of the functional groups in **3,5-diaminophenol**.[1][2][3][4][5]

Differential Reactivity of the Amino Groups



The two amino groups in **3,5-diaminophenol** exhibit differential reactivity, primarily due to electronic effects imparted by the hydroxyl group. The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions.

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